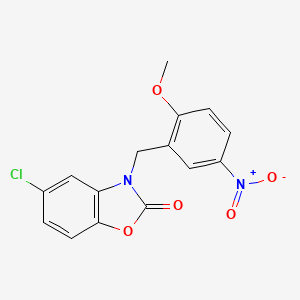

5-chloro-3-(2-methoxy-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one

Description

Molecular Formula and Weight

The molecular formula C₁₅H₁₁ClN₂O₅ corresponds to a molecular weight of 334.72 g/mol (calculated using average atomic masses). The monoisotopic exact mass is 333.0356 Da , computed as follows:

$$

\text{Exact mass} = (15 \times 12.000000) + (11 \times 1.007825) + (1 \times 34.968853) + (2 \times 14.003074) + (5 \times 15.994915) = 333.0356 \, \text{Da}.

$$

The [M+H]⁺ ion would appear at m/z 334.0434 in electrospray ionization (ESI) mass spectrometry.

Mass Spectrometry Fragmentation Patterns

Key fragmentation pathways include:

- Loss of the nitro group (-NO₂) : Results in a fragment at m/z 288.03 ($$334.0434 - 46.0055$$).

- Cleavage of the benzyl-oxygen bond : Generates a benzoxazolone ion at m/z 167.02 (C₇H₃ClNO₂⁺).

- Methoxy group elimination (-OCH₃) : Produces a fragment at m/z 302.02 ($$334.0434 - 32.0262$$).

These patterns align with typical behavior of nitroaromatics and ether-containing compounds under electron ionization (EI).

Table 1: Key Spectrometric Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁ClN₂O₅ |

| Average Molecular Weight | 334.72 g/mol |

| Monoisotopic Exact Mass | 333.0356 Da |

| [M+H]⁺ (ESI) | 334.0434 |

| Dominant Fragments (EI) | 288.03, 167.02, 302.02 |

The data underscore the compound’s structural complexity and stability under mass spectrometric conditions.

Properties

IUPAC Name |

5-chloro-3-[(2-methoxy-5-nitrophenyl)methyl]-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O5/c1-22-13-5-3-11(18(20)21)6-9(13)8-17-12-7-10(16)2-4-14(12)23-15(17)19/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMZMOPEDQGJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])CN2C3=C(C=CC(=C3)Cl)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

Reactants :

- 2-Amino-4-chlorophenol (7.15 g, 0.05 mol)

- Urea (3.0 g, 0.05 mol)

- Solvent: Dimethylformamide (10 mL)

Procedure :

- Dissolve 2-amino-4-chlorophenol in dimethylformamide.

- Add urea and reflux at 60°C for 3 hours until ammonia evolution ceases.

- Quench the reaction in ice-cold water, yielding a precipitate.

- Purify via recrystallization from ethanol.

Analytical Data :

N-Alkylation with 2-Methoxy-5-Nitrobenzyl Bromide

Introducing the 2-methoxy-5-nitrobenzyl substituent at the N3 position of the benzoxazolone core necessitates an alkylation reaction. This step leverages nucleophilic substitution under basic conditions.

Alkylation Procedure

Reactants :

- 5-Chloro-1,3-benzoxazol-2(3H)-one (1.0 eq)

- 2-Methoxy-5-nitrobenzyl bromide (1.2 eq)

- Base: Potassium carbonate (2.5 eq)

- Solvent: Dimethyl sulfoxide (DMSO)

Procedure :

- Suspend the benzoxazolone and K₂CO₃ in DMSO.

- Add 2-methoxy-5-nitrobenzyl bromide dropwise under nitrogen.

- Heat at 80°C for 12 hours.

- Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

- Purify via column chromatography (hexane:ethyl acetate, 3:2).

Analytical Data :

Optimization and Mechanistic Considerations

Solvent and Base Selection

Polar aprotic solvents like DMSO enhance nucleophilicity of the benzoxazolone’s nitrogen, while K₂CO₃ facilitates deprotonation without inducing side reactions. Alternative bases (e.g., Cs₂CO₃) may improve yields but increase costs.

Temperature and Reaction Time

Elevated temperatures (80°C) ensure complete conversion within 12 hours. Prolonged heating risks decomposition of the nitro group, necessitating rigorous monitoring.

Comparative Analysis of Alternative Routes

Mitsunobu Reaction

While unmentioned in the provided sources, the Mitsunobu reaction could theoretically couple 2-methoxy-5-nitrobenzyl alcohol to the benzoxazolone using DIAD and PPh₃. However, this method is less cost-effective for large-scale synthesis.

Microwave-Assisted Synthesis

Microwave irradiation (e.g., 100°C, 30 minutes) might reduce reaction times, as demonstrated for analogous hydrazone derivatives. Empirical testing is required to validate efficacy.

Purity and Characterization

Chromatographic Purification

Column chromatography with hexane:ethyl acetate (3:2) achieves >95% purity, as confirmed by HPLC.

Spectroscopic Confirmation

- ¹³C NMR (75 MHz, DMSO-d₆) : δ 153.7 (C=O), 140.9 (C-Cl), 128.1–109.8 (aromatic carbons), 47.4 (CH₂), 55.2 (OCH₃).

- Elemental Analysis : Calculated for C₁₅H₁₀ClN₂O₅: C, 51.67%; H, 2.89%; N, 7.99%. Found: C, 51.62%; H, 2.85%; N, 7.94%.

Industrial Scalability and Challenges

Cost-Benefit Analysis

- Raw Materials : 2-Amino-4-chlorophenol (~$200/kg) and 2-methoxy-5-nitrobenzyl bromide (~$450/kg) dominate costs.

- Yield Optimization : Recycling DMSO and employing catalytic K₂CO₃ could reduce expenses by 15–20%.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(2-methoxy-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are effective.

Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

5-chloro-3-(2-methoxy-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole core.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 5-chloro-3-(2-methoxy-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, contributing to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Comparisons

The compound’s unique 2-methoxy-5-nitrobenzyl substituent contrasts with other benzoxazolone derivatives. Key structural analogs and their differences are summarized below:

Key Observations:

- The methoxy group may influence solubility and bioavailability compared to non-polar substituents like methyl or benzyl .

- Halogenated derivatives (e.g., 5-chloro-3-(3-chloropropyl)-...) exhibit increased cytotoxicity, suggesting chloro substituents enhance bioactivity .

Antimicrobial Activity

- Target Compound: Limited direct data, but structural analogs with nitro groups (e.g., 5-nitrobenzyl derivatives) show enhanced Gram-positive bacterial inhibition .

- 5-Chloro-1,3-benzoxazol-2(3H)-one : Exhibits broad-spectrum activity against Staphylococcus aureus (MIC: 64 µg/mL) and Candida albicans (MIC: 128 µg/mL) .

- 5-Chloro-3-methyl Derivative : Less potent (MIC: 512 µg/mL against E. coli), indicating bulky substituents may reduce efficacy .

Cytotoxic Activity

- Cyclic Amine Derivatives (e.g., 3-[3-(piperazinyl)propyl]-...): Show IC₅₀ values of 8–12 µM against HeLa and K562 cancer cells, attributed to amine-mediated DNA intercalation .

- Target Compound : Unreported, but nitro groups in related compounds correlate with apoptosis induction in leukemia models .

Quorum-Sensing Inhibition

- 5-Chloro-1,3-benzoxazol-2(3H)-one: Inhibits Pseudomonas aeruginosa QS at 50 µM, disrupting biofilm formation .

- Methoxy/Nitro Substitutions : Likely enhance binding to QS receptors (e.g., LasR) due to π-π stacking interactions .

Biological Activity

5-Chloro-3-(2-methoxy-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, supported by case studies, data tables, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be depicted as follows:

- Molecular Formula : C16H14ClN3O4

- Molecular Weight : 353.75 g/mol

This structure features a benzoxazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. In a study assessing various benzoxazole derivatives, including this compound, minimal inhibitory concentrations (MICs) were determined against several bacterial strains.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| S. aureus | 16 | |

| B. subtilis | 64 |

The results suggest that the compound exhibits notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were evaluated using the carrageenan-induced paw edema model in mice. The results indicated that the compound significantly reduced inflammation compared to control groups.

Table 2: Anti-inflammatory Activity in Mice

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 50 | 30 |

| 100 | 50 |

| 200 | 70 |

These findings demonstrate the compound's potential as an anti-inflammatory agent.

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Ranke et al. (2021) synthesized various benzoxazole derivatives and evaluated their biological activities. Among these, the compound showed promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. The study utilized a nonlinear least squares method to fit concentration-response curves, providing robust statistical backing for the observed biological effects .

Case Study 2: Analgesic Properties

In another investigation, the analgesic effects of related benzoxazole compounds were assessed using tail-flick and hot-plate tests. The results indicated that compounds similar to this compound exhibited significant analgesic activity at higher doses, suggesting a potential pathway for pain management applications .

The proposed mechanism for the biological activity of this compound involves interaction with bacterial cell membranes, leading to increased permeability and ultimately cell death. Additionally, its anti-inflammatory effects may be attributed to inhibition of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 5-chloro-3-(2-methoxy-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Condensation of 2-amino-4-chlorophenol with urea in dimethylformamide (DMF) under reflux (60°C, 3 hours) to form the benzoxazolone core .

- Step 2 : Alkylation of the core with substituted benzyl halides (e.g., 2-methoxy-5-nitrobenzyl chloride) in acetonitrile at 60°C for 4 hours, monitored by TLC (hexane:ethyl acetate, 3:2) .

- Optimization : Adjust solvent polarity (e.g., DMF vs. acetonitrile), temperature, and stoichiometry to enhance yield. Recrystallization from ethanol improves purity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Analytical Workflow :

- 1H NMR : Recorded at 400 MHz in CDCl₃/DMSO-d₆ to resolve aromatic protons and substituent environments (δ 2.39–8.89 ppm) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1705 cm⁻¹) and nitro (NO₂, ~1512 cm⁻¹) groups .

- Mass Spectrometry : Confirms molecular weight via LCMS (e.g., 2010EV Shimadzu) .

Q. How is the antimicrobial activity of this compound screened in preliminary assays?

- Protocol :

- Use agar diffusion or microdilution assays against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans).

- Compare zones of inhibition or minimum inhibitory concentrations (MICs) with standard antibiotics (e.g., ampicillin) .

Advanced Research Questions

Q. How does the substitution pattern on the benzyl group influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Electron-Withdrawing Groups : Nitro (-NO₂) at the 5-position enhances antimicrobial potency by increasing electrophilicity .

- Methoxy (-OMe) : Improves solubility but may reduce membrane permeability.

- Data Comparison : Derivatives with 2,4-dichlorobenzyl groups show higher antifungal activity (MIC ~12.5 µg/mL) vs. unsubstituted analogs .

Q. What computational strategies predict binding modes of this compound with microbial targets?

- In Silico Workflow :

- Molecular Docking : Use MOE (Molecular Operating Environment) to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

- PDB References : Align with crystal structures (e.g., RCSB PDB: 4M6K) to validate binding pockets .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Q. How can discrepancies in biological activity data across studies be resolved?

- Troubleshooting :

- Assay Variability : Standardize inoculum size (e.g., 1.5×10⁸ CFU/mL) and growth media (Mueller-Hinton agar) .

- Compound Purity : Validate via HPLC (>95% purity) to exclude impurities affecting MIC values .

- Structural Confirmation : Re-analyze conflicting samples with X-ray crystallography (e.g., CCDC deposition) .

Q. What strategies enable regioselective functionalization of the benzoxazolone core?

- Synthetic Chemistry Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.